Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate
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Overview
Description
Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxadiazole core, which is known for its fluorescence properties, making it useful in biochemical assays and imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate typically involves multiple steps:
Formation of the Benzoxadiazole Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the benzoxadiazole ring.
Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions.
Formation of the Carbamothioyl Linkage: This involves the reaction of the benzoxadiazole derivative with thiourea or similar reagents.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques to study cellular processes.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The benzoxadiazole core can bind to proteins or nucleic acids, altering their function or providing a fluorescent signal for imaging. The morpholine group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Similar structure but with different substituents.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another compound with a morpholine group and different core structure.
Uniqueness
Ethyl 4-({[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]carbamothioyl}amino)benzoate is unique due to its combination of a benzoxadiazole core and a morpholine group, providing both fluorescence properties and enhanced solubility. This makes it particularly useful in applications requiring both imaging and bioavailability.
Properties
Molecular Formula |
C20H21N5O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 4-[(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H21N5O4S/c1-2-28-19(26)13-3-5-14(6-4-13)21-20(30)22-15-7-8-16(18-17(15)23-29-24-18)25-9-11-27-12-10-25/h3-8H,2,9-12H2,1H3,(H2,21,22,30) |
InChI Key |
IBSNBDPRRWMWCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Origin of Product |
United States |
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